![molecular formula C17H10BrNO3 B14665807 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one CAS No. 41266-92-6](/img/structure/B14665807.png)
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one is a heterocyclic compound that belongs to the class of pyrano[3,2-f][1,3]benzoxazoles This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position
Preparation Methods
The synthesis of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzaldehyde, 2-aminophenol, and acetophenone.
Condensation Reaction: The initial step involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminophenol in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with acetophenone under acidic or basic conditions to form the pyrano[3,2-f][1,3]benzoxazole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Scientific Research Applications
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can be compared with other similar compounds, such as:
4-Bromo-6-methyl-2-phenyl-8H-pyrano[2,3-f][1,3]benzoxazol-8-one: This compound has a similar structure but differs in the position of the pyrano ring fusion.
6-Methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the bromine atom at the 4th position, which may affect its reactivity and biological activity.
4-Bromo-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the methyl group at the 6th position, which may influence its chemical properties and applications.
Properties
CAS No. |
41266-92-6 |
|---|---|
Molecular Formula |
C17H10BrNO3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
4-bromo-6-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C17H10BrNO3/c1-9-7-13(20)11-8-12-16(14(18)15(11)21-9)22-17(19-12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
GMMSCIPLHKLDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC3=C(C(=C2O1)Br)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


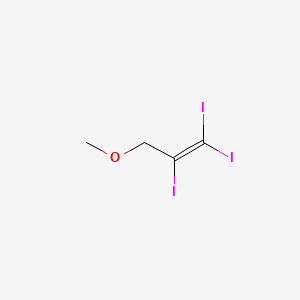
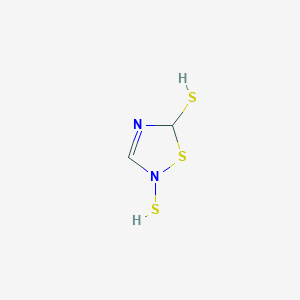

![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

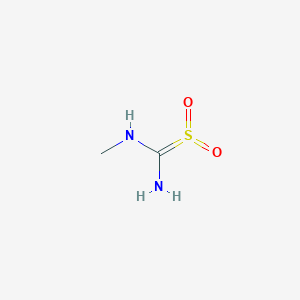
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
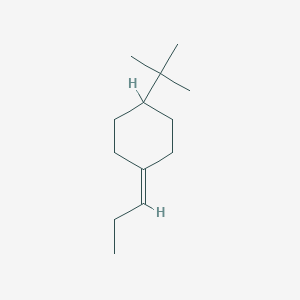
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
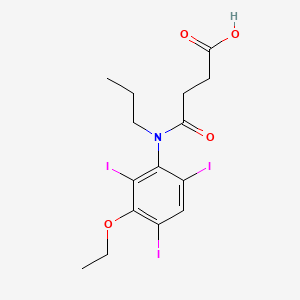
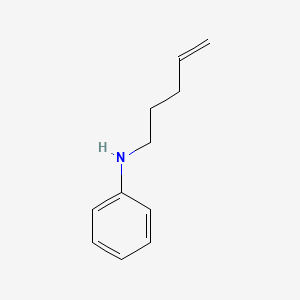
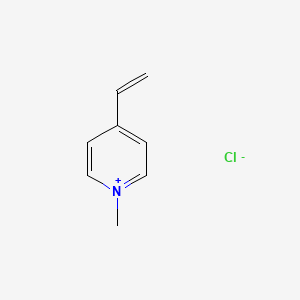
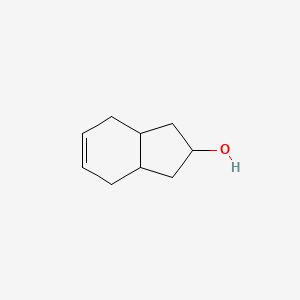
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
